

# Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC

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## Compound of Interest

Compound Name: Diisooctyl glutarate

Cat. No.: B15342387

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks of plasticizers in High-Performance Liquid Chromatography (HPLC).

## Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks, where two or more compounds elute from the HPLC column at the same or very similar times, can compromise the accuracy of identification and quantification. This guide provides a systematic approach to diagnosing and resolving this common chromatographic challenge.

### Q1: My chromatogram shows shouldering or a broad, asymmetrical peak. How can I confirm if this is due to co-elution?

A1: Visual inspection of peak shape is the first indication of co-elution. A shoulder on the leading or trailing edge of a peak is a strong indicator that another compound is eluting very closely.<sup>[1][2]</sup> To confirm, consider the following:

- Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-

Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[\[1\]](#)[\[2\]](#)

- **Mass Spectrometry (MS) Detector:** An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios ( $m/z$ ), each corresponding to a different compound.[\[1\]](#)[\[3\]](#)
- **Inject a Lower Concentration:** Overloading the column can lead to peak broadening and apparent co-elution. Injecting a more dilute sample may improve the peak shape and reveal if it is a single compound.[\[4\]](#)

## Q2: I have confirmed co-elution of plasticizers in my sample. What are the first steps I should take to improve separation?

A2: The primary goal is to increase the resolution between the co-eluting peaks. The resolution is governed by three key factors: efficiency ( $N$ ), selectivity ( $\alpha$ ), and retention factor ( $k'$ ).[\[1\]](#)[\[5\]](#)

Here are the initial steps to take:

- **Optimize the Mobile Phase Composition:** This is often the simplest and most effective way to improve resolution.
  - **Adjust the Solvent Strength:** For reversed-phase HPLC, decreasing the amount of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time ( $k'$ ) of the analytes, potentially leading to better separation.[\[1\]](#)[\[5\]](#)[\[6\]](#)
  - **Change the Organic Modifier:** Switching between different organic modifiers, such as from acetonitrile to methanol or vice versa, can alter the selectivity ( $\alpha$ ) of the separation due to different interactions with the stationary phase.[\[1\]](#)[\[6\]](#)
  - **Modify the Mobile Phase pH:** For ionizable plasticizers or in the presence of acidic or basic matrix components, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Adjust the Flow Rate:** Lowering the flow rate can increase the efficiency (N) of the separation, resulting in narrower peaks and improved resolution. However, this will also increase the analysis time.[\[8\]](#)
- **Optimize the Column Temperature:** Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve efficiency and reduce analysis time. Conversely, a lower temperature can increase retention and may improve resolution for some compounds. It is important to consider the thermal stability of the analytes.[\[6\]](#)[\[8\]](#)

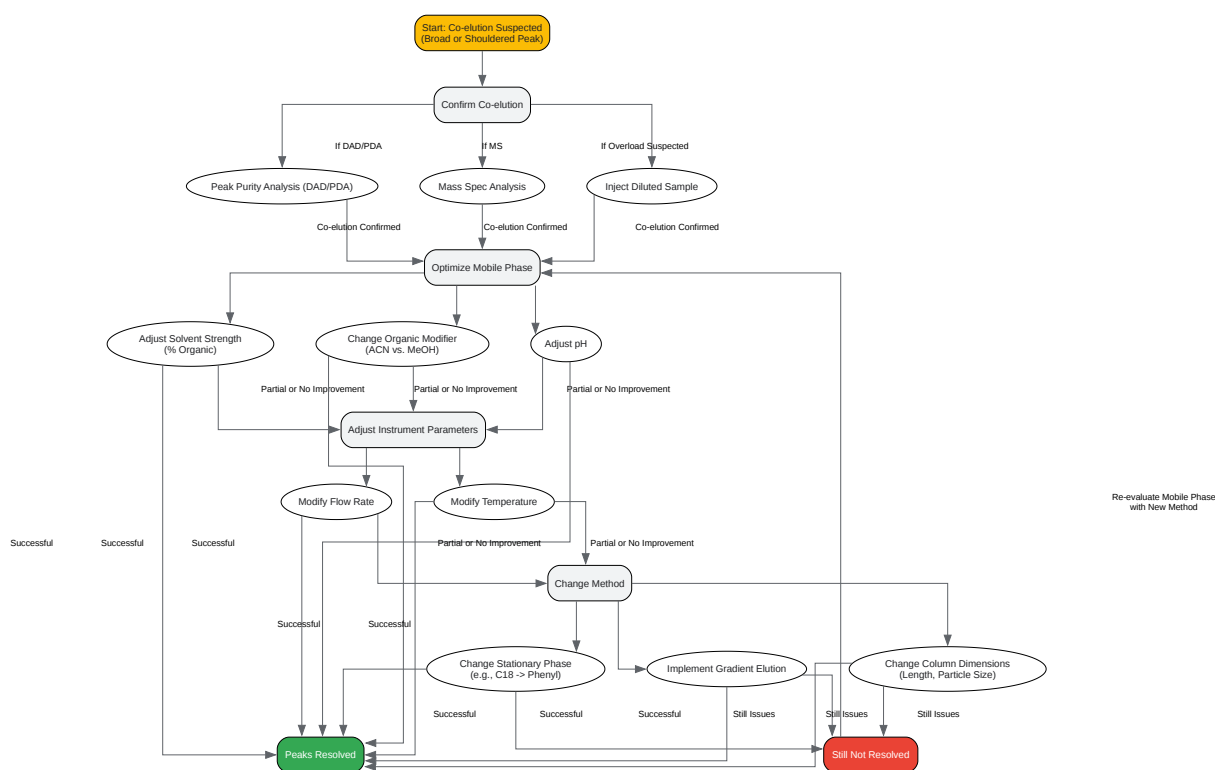
### **Q3: I have tried adjusting the mobile phase and other instrument parameters, but the peaks are still not resolved. What should I do next?**

A3: If initial adjustments are insufficient, a more significant change in the chromatographic conditions may be necessary.

- **Change the Stationary Phase (Column):** The choice of column chemistry has a profound impact on selectivity. If you are using a standard C18 column, consider switching to a different type of stationary phase:
  - **C8 Column:** A C8 column is less hydrophobic than a C18 and will generally provide lower retention. This can be useful for strongly retained compounds.[\[6\]](#)
  - **Phenyl-Hexyl Column:** A phenyl-hexyl column offers different selectivity due to  $\pi$ - $\pi$  interactions with aromatic analytes, which is common for many plasticizers. This can be very effective at resolving compounds that co-elute on C18 or C8 columns.[\[9\]](#)[\[10\]](#)[\[11\]](#)
  - **Cyano (CN) Column:** A cyano column provides different selectivity based on dipole-dipole interactions.[\[9\]](#)
- **Use a Gradient Elution:** If your sample contains plasticizers with a wide range of polarities, an isocratic elution may not be sufficient to resolve all peaks. A gradient elution, where the mobile phase composition is changed over time, can improve the separation of complex mixtures.[\[4\]](#)[\[5\]](#)[\[11\]](#)

- Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the efficiency (N) of the separation, leading to narrower peaks and better resolution. Note that this will also increase the backpressure.[5][6]

## Logical Workflow for Troubleshooting Co-eluting Peaks



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Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.

## Frequently Asked Questions (FAQs)

### Q4: Which HPLC column is best for separating a wide range of plasticizers?

A4: The most common starting point for plasticizer analysis is a C18 column. It offers good retention and separation for a broad range of moderately non-polar to non-polar compounds. However, for complex mixtures or specific co-eluting pairs, other column chemistries may provide better selectivity. A Phenyl-Hexyl column is often a good alternative as it can provide unique selectivity for aromatic plasticizers through  $\pi$ - $\pi$  interactions.[9][10][11] A C8 column can be useful for reducing the retention of very hydrophobic plasticizers.[6] Screening a few different column chemistries is a recommended strategy during method development.[9]

### Q5: What is a typical mobile phase for plasticizer analysis in reversed-phase HPLC?

A5: A typical mobile phase for separating plasticizers in reversed-phase HPLC consists of a mixture of water and an organic modifier, most commonly acetonitrile (ACN) or methanol (MeOH).[12] A gradient elution is often employed, starting with a higher percentage of water and increasing the percentage of the organic modifier over the course of the run to elute the more hydrophobic plasticizers. Small amounts of additives like formic acid or ammonium acetate may be used to improve peak shape and ionization in LC-MS applications.

### Q6: I am seeing ghost peaks in my chromatogram. Could these be from plasticizers?

A6: Yes, ghost peaks can be a significant issue in plasticizer analysis and often originate from the contamination of the HPLC system itself. Plasticizers are ubiquitous and can leach from various plastic components in the laboratory, including solvent bottles, tubing, and vials. To troubleshoot ghost peaks, try replacing your mobile phase with freshly prepared solvents in glass bottles and systematically replace plastic components in your flow path with PEEK or stainless steel where possible. Running a blank gradient (an injection of your mobile phase) can help identify if the contamination is coming from the system.

## Q7: Are there any specific pairs of plasticizers that are known to be difficult to separate?

A7: Yes, some pairs of plasticizers are notoriously difficult to resolve due to their similar structures and properties. For example, di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA), as well as dioctyl terephthalate (DEHT) and di-isononyl phthalate (DINP), are known to co-elute under certain chromatographic conditions.[\[13\]](#)[\[14\]](#) Resolving these pairs often requires careful method development, potentially including the use of a different column chemistry (e.g., a phenyl column) or specialized detection techniques like using the first derivative of the UV spectra if a DAD/PDA detector is available.[\[13\]](#)[\[14\]](#)

## Quantitative Data Summary

The following tables provide a summary of retention times for common plasticizers under different HPLC conditions to aid in method development and troubleshooting.

Table 1: Retention Times of Common Plasticizers on a C18 Column

Plasticizer	Abbreviation	Mobile Phase	Gradient Program	Retention Time (min)
Dimethyl phthalate	DMP	Water/Methanol	Isocratic (75% Methanol)	~3.5
Diethyl phthalate	DEP	Water/Methanol	Isocratic (75% Methanol)	~4.5
Dibutyl phthalate	DBP	Water/Methanol	Isocratic (75% Methanol)	~8.0
Benzyl butyl phthalate	BBP	Water/Acetonitrile	Gradient	~15.2
Di(2-ethylhexyl) phthalate	DEHP	Water/Acetonitrile	Gradient	~20.5
Di-n-octyl phthalate	DNOP	Water/Acetonitrile	Gradient	~22.1
Triethyl citrate	TEC	Water/Methanol	Isocratic (70% Methanol)	~2.8
Tributyl citrate	TBC	Water/Methanol	Isocratic (70% Methanol)	~4.1
Acetyl triethyl citrate	ATEC	Water/Methanol	Isocratic (70% Methanol)	~3.2
Dibutyl sebacate	DBS	Water/Methanol	Isocratic (70% Methanol)	~6.5

Note: Retention times are approximate and can vary depending on the specific column, instrument, and exact experimental conditions.

Table 2: Comparison of Retention Times on Different Column Chemistries



Plasticizer	C18 Retention Time (min)	Phenyl-Hexyl Retention Time (min)
Ethyl paraben	~5.2	~4.8
Naproxen	~5.8	~5.5
Ibuprofen	~7.5	~6.8
Indoprofen	~5.2	~4.2

This table illustrates the change in selectivity and retention when switching from a C18 to a Phenyl-Hexyl column under the same mobile phase conditions. Note the change in elution order for Indoprofen and Ethyl paraben.[\[10\]](#)

## Experimental Protocols

### Protocol 1: Sample Preparation of Plasticizers from PVC

This protocol describes the extraction of plasticizers from a Polyvinyl Chloride (PVC) matrix for subsequent HPLC analysis.

Materials:

- PVC sample
- Tetrahydrofuran (THF), HPLC grade
- Methanol, HPLC grade
- 250 mL Erlenmeyer flask
- Hot plate
- Watch glass
- Filtration apparatus (e.g., Büchner funnel with filter paper)
- Evaporating dish

- Fume hood

#### Procedure:

- Accurately weigh approximately 1.0 g of the PVC sample into a 250 mL Erlenmeyer flask.[\[1\]](#)
- In a fume hood, add 40 mL of THF to the flask.[\[1\]](#)
- Cover the flask with a watch glass and gently heat it on a hot plate until the PVC is completely dissolved.[\[1\]](#)
- Remove the flask from the heat and allow it to cool to room temperature.
- Slowly add 100 mL of methanol to the THF solution while stirring. This will cause the PVC polymer to precipitate.[\[1\]](#)
- Separate the precipitated PVC from the liquid by filtration.[\[1\]](#) The filtrate contains the extracted plasticizers.
- Transfer the filtrate to a clean, pre-weighed evaporating dish.
- In the fume hood, gently evaporate the solvent from the filtrate using a hot plate on a low heat setting or a rotary evaporator.[\[1\]](#)
- Once the solvent is completely evaporated, the remaining residue contains the plasticizers.
- Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile or the initial mobile phase of your HPLC method) for HPLC analysis.

## Protocol 2: General HPLC Method for Plasticizer Analysis

This protocol provides a general starting point for the separation of a mixture of common plasticizers using a C18 column with a gradient elution.

#### Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA or UV detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: HPLC grade water.
- Mobile Phase B: HPLC grade acetonitrile.
- Standard solutions of plasticizers of interest.
- Prepared sample extract.

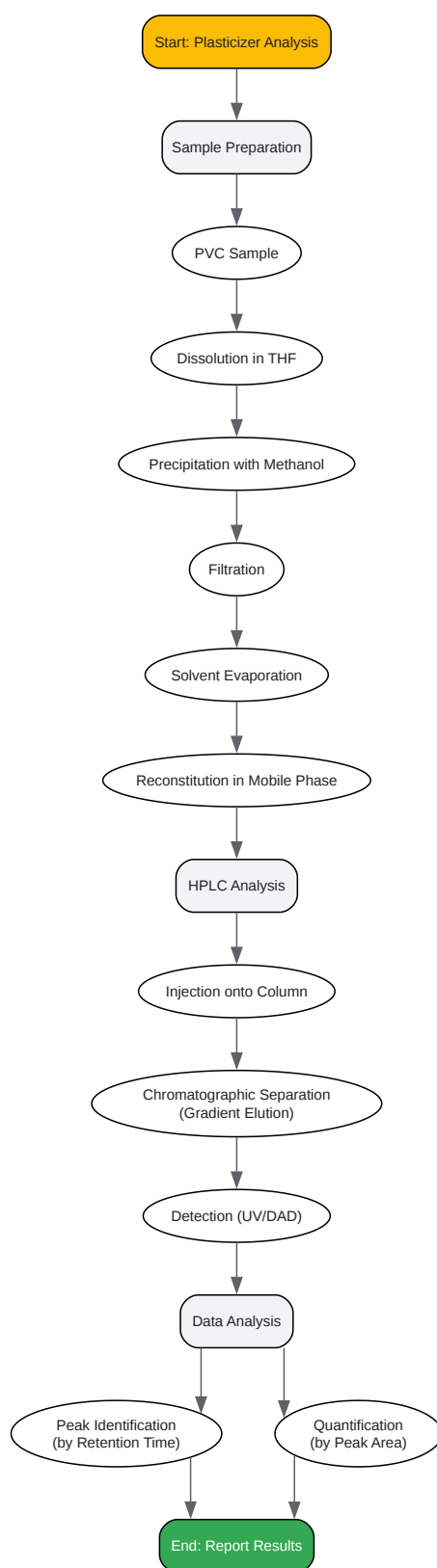
#### Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: Water, B: Acetonitrile
- Gradient Program:
  - 0-5 min: 50% B
  - 5-25 min: 50% to 100% B (linear gradient)
  - 25-30 min: Hold at 100% B
  - 30.1-35 min: Return to 50% B and equilibrate
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 225 nm (or a wavelength optimized for the specific plasticizers of interest)
- Injection Volume: 10 µL

#### Procedure:

- Prepare the mobile phases and prime the HPLC pump.
- Equilibrate the column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
- Inject a series of standard solutions to determine the retention times and create a calibration curve for each plasticizer.
- Inject the prepared sample extracts.
- Identify and quantify the plasticizers in the sample by comparing the retention times and peak areas to the standards.

## Experimental Workflow Diagram



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Caption: General workflow for the analysis of plasticizers in PVC.

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